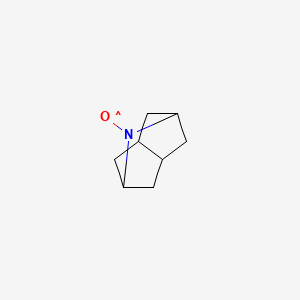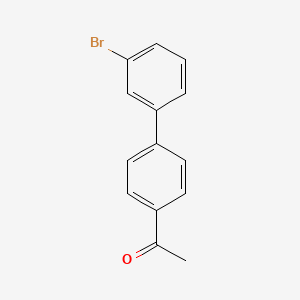
4-Acetyl-3'-bromobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-3’-bromobiphenyl is an organic compound with the molecular formula C14H11OBr It is a derivative of biphenyl, where one phenyl ring is substituted with an acetyl group at the 4-position and the other phenyl ring is substituted with a bromine atom at the 3’-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-3’-bromobiphenyl typically involves the Friedel-Crafts acylation reaction. The process begins with the bromination of biphenyl to obtain 3’-bromobiphenyl. This intermediate is then subjected to acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in a solvent like dichloromethane, and the mixture is stirred and cooled to maintain the reaction conditions .
Industrial Production Methods: While specific industrial production methods for 4-Acetyl-3’-bromobiphenyl are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acetyl-3’-bromobiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
- Substituted biphenyl derivatives.
- Carboxylic acids or alcohols from oxidation or reduction of the acetyl group.
- Biaryl compounds from coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-3’-bromobiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active compounds.
Wirkmechanismus
The mechanism of action of 4-Acetyl-3’-bromobiphenyl depends on its specific application. In biological systems, it may interact with cellular targets through its bromine and acetyl functional groups, affecting various biochemical pathways. For example, it could inhibit enzyme activity or disrupt cell membrane integrity, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
4-Acetyl-4’-bromobiphenyl: Similar structure but with the bromine atom at the 4’-position.
3-Acetyl-4’-bromobiphenyl: Acetyl and bromine groups at different positions on the biphenyl rings.
4-Acetylbiphenyl: Lacks the bromine substitution.
Uniqueness: 4-Acetyl-3’-bromobiphenyl is unique due to the specific positioning of the acetyl and bromine groups, which can influence its reactivity and interactions in chemical and biological systems. This positional specificity can lead to distinct properties and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
5730-89-2 |
|---|---|
Molekularformel |
C14H11BrO |
Molekulargewicht |
275.14 g/mol |
IUPAC-Name |
1-[4-(3-bromophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H11BrO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9H,1H3 |
InChI-Schlüssel |
NGYZZROGJLFKHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



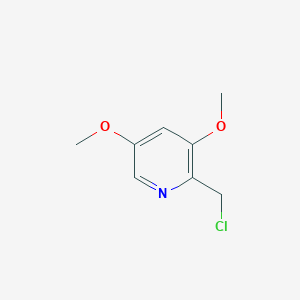

![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)
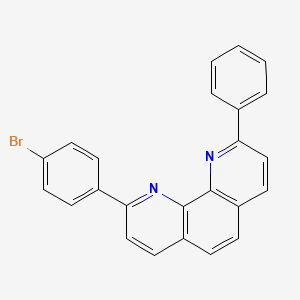
![(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine-](/img/structure/B15221192.png)

![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)


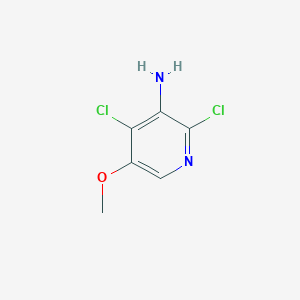
![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B15221221.png)
![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)
